Icenticaftor is synthesized as a part of ongoing clinical research, with its chemical structure defined by the International Union of Pure and Applied Chemistry name: 3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide. Its CAS Registry Number is 1334546-77-8, and it has been assigned the International Nonproprietary Name number 11246 .
The synthesis of Icenticaftor involves several steps that typically include the formation of the pyridine ring followed by functionalization to introduce the amino and methoxy groups. The precise synthetic route has not been fully disclosed in public literature, but it is known that Novartis Pharma AG has played a significant role in its development. Radiolabeling for pharmacokinetic studies was performed by Almac Sciences Ltd., which indicates sophisticated methodologies are employed to ensure high purity and specific activity of the compound .
Icenticaftor features a complex molecular structure characterized by multiple functional groups, including trifluoromethyl and methoxy substituents on a pyridine ring. The molecular weight of Icenticaftor is approximately 361.24 g/mol. Its structural formula allows it to interact effectively with the cystic fibrosis transmembrane conductance regulator protein, enhancing its functionality in specific mutations .
Icenticaftor undergoes significant metabolic transformations once administered. Key metabolic pathways include N-glucuronidation and O-glucuronidation, leading to the formation of metabolites M8 and M9, which are predominant in plasma following administration. These reactions are facilitated by enzymes such as uridine diphosphate glucuronosyltransferase, which accounts for a substantial portion of its metabolism .
The mechanism of action of Icenticaftor involves potentiation of the cystic fibrosis transmembrane conductance regulator protein, which is crucial for chloride ion transport across epithelial cell membranes. By enhancing the gating function of this protein, Icenticaftor improves airway surface hydration, mucus clearance, and reduces inflammation in patients with cystic fibrosis or chronic obstructive pulmonary disease . Clinical studies have demonstrated that doses around 300 mg twice daily yield significant improvements in respiratory function metrics such as forced expiratory volume in one second (FEV1) and patient-reported outcomes related to cough and sputum production .
Icenticaftor is characterized by its solid-state properties typical of small organic molecules. Its solubility profile indicates moderate solubility in aqueous environments, which is critical for oral bioavailability. The compound exhibits a terminal half-life ranging from 15.4 hours in blood to 20.6 hours in plasma, indicating prolonged systemic exposure after administration .
Pharmacokinetic studies reveal that Icenticaftor achieves peak plasma concentrations within approximately four hours post-administration, with around 93.4% absorption noted from oral doses .
Icenticaftor is primarily explored for its therapeutic potential in treating cystic fibrosis and chronic obstructive pulmonary disease. Clinical trials have demonstrated its efficacy in improving lung function and alleviating symptoms associated with these conditions. The ongoing research aims to solidify its role as a standard treatment option for patients suffering from specific genetic mutations affecting the cystic fibrosis transmembrane conductance regulator protein .
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a cAMP-activated chloride and bicarbonate channel expressed in epithelial cells of multiple organs, including the lungs, pancreas, and sweat glands. Structurally, CFTR comprises two membrane-spanning domains (MSD1 and MSD2), two nucleotide-binding domains (NBD1 and NBD2), and a regulatory (R) domain. This assembly forms a gated ion channel critical for maintaining airway surface liquid (ASL) volume and mucociliary clearance [3] [10]. CFTR dysfunction arises from >2,000 known mutations categorized into six classes based on molecular consequences:
In chronic obstructive pulmonary disease (COPD), cigarette smoke induces acquired CFTR dysfunction via oxidative stress, reducing ASL height and impairing mucociliary transport. This promotes mucus plugging, chronic infection, and inflammation—features pathologically analogous to cystic fibrosis (CF) [1] [5] [6]. Quantitative CT studies confirm mucus plugs in 58% of COPD patients, correlating with increased mortality [5].
Table 1: Classification of CFTR Mutations and Functional Consequences
Class | Molecular Defect | Example Mutations | Functional Consequence | |
---|---|---|---|---|
I | Defective protein synthesis | G542X, W1282X | No CFTR production | |
II | Processing/trafficking defect | F508del | ER retention and degradation | |
III | Gating impairment | G551D | Channel fails to open despite cAMP | |
IV | Reduced conductance | R117H | Diminished ion flow through open channel | |
V | Reduced synthesis/abundance | A455E | Reduced functional CFTR at membrane | |
VI | Accelerated turnover | 4326delTC | Rapid degradation post-membrane insertion | [3] [9] |
CFTR potentiators are small molecules that enhance channel activity by stabilizing open states or improving gating efficiency. Unlike correctors (e.g., lumacaftor), which address folding/trafficking defects (Classes II/V/VI), potentiators primarily target Classes III and IV mutations where CFTR is present at the cell surface but functionally impaired [7] [10]. Mechanistically, they bind NBDs to:
Pharmacological potentiation increases ASL hydration, reduces mucus viscosity, and enhances mucociliary clearance (MCT). Preclinical data show CFTR potentiators restore MCT rates by 40–60% in smoke-exposed epithelia, reducing bacterial adhesion and neutrophilic inflammation [6]. The therapeutic rationale extends beyond CF to COPD, where acquired CFTR dysfunction contributes to chronic bronchitis pathogenesis [5] [6].
Icenticaftor (QBW251) is an orally bioavailable CFTR potentiator developed initially for CF but repurposed for COPD. Chemically, it belongs to the quinoline carboxylate derivatives, structurally distinct from first-generation potentiators like ivacaftor [1] [6]. Its mechanism involves:
Therapeutic Rationale for Non-CF Applications:In COPD, icenticaftor addresses acquired CFTR dysfunction evidenced by:
Phase II trials confirmed icenticaftor 300 mg BID reduces sweat chloride by 20–25 mmol/L and plasma fibrinogen by 10–15% in COPD patients, validating target engagement [1] [6].
Table 2: Key Pharmacodynamic Effects of Icenticaftor in Clinical Studies
Endpoint | Change vs. Placebo (300 mg BID) | Study Duration | Significance | |
---|---|---|---|---|
Pre-bronchodilator FEV₁ | +50 to +63 mL | 28 days | P(improvement) = 84–91% [Bayesian] | |
Sweat chloride | -20.1 mmol/L | 28 days | p < 0.001 | |
Plasma fibrinogen | -0.5 g/L | 24 weeks | p < 0.05 (post hoc) | |
Sputum colonization | 1.5 log reduction in CFUs | 28 days | p < 0.01 | |
E-RS cough/sputum score | -1.5 points | 24 weeks | Dose-response (p < 0.01) | [1] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7